IDO1 Cellular Potency Advantage of 3-Chloro Over the 3-Bromo Analog
In a direct comparison using curated ChEMBL data from Bristol-Myers Squibb, 3-chloro-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide inhibited recombinant IDO1 in human HeLa cells with an IC₅₀ of 2 nM, whereas the 3-bromo analog (CHEMBL4557994) exhibited a substantially higher IC₅₀ of 13 nM in mouse P815 cells and 14–16 nM in human LXF-289 and A375 cells [1][2]. The chloro derivative demonstrates a 6.5-fold improvement in cellular potency over its bromo counterpart, highlighting the strict halogen size and electronegativity requirements at the indole 3-position for optimal IDO1 engagement.
| Evidence Dimension | IDO1 cellular inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 2 nM (human HeLa cells) |
| Comparator Or Baseline | 3-Bromo-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide: 13–16 nM (human LXF-289, A375 cells) |
| Quantified Difference | 6.5-fold more potent |
| Conditions | Recombinant IFN-γ stimulated cell-based assays; 18 h incubation for chloro, 48 h for bromo analog |
Why This Matters
For medicinal chemistry teams optimizing IDO1 inhibitors, the 6.5-fold potency differential represents a critical SAR inflection point—procuring the 3-chloro congener is essential to maintain the low-nanomolar activity required for cellular proof-of-concept studies.
- [1] BindingDB. BDBM50559669 (CHEMBL4756822): 3-Chloro-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide IDO1 Human HeLa IC₅₀ = 2 nM. 2025. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50559669 View Source
- [2] BindingDB. BDBM50514753 (CHEMBL4557994): 3-Bromo-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide IDO1 IC₅₀ = 13–16 nM. 2025. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50514753 View Source
